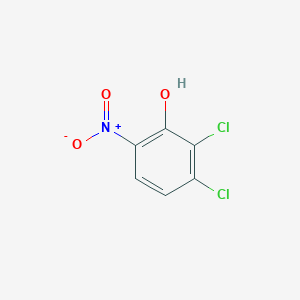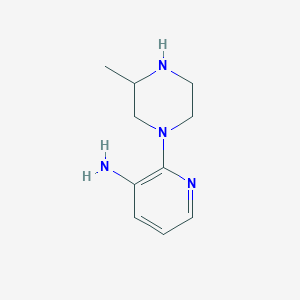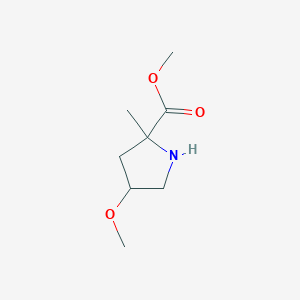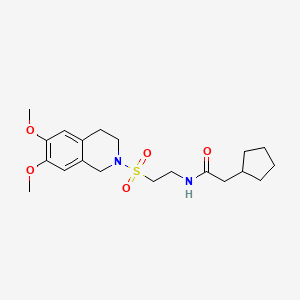
2,3-Dichloro-6-nitrophenol
Descripción general
Descripción
2,3-Dichloro-6-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It is a derivative of phenol, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
It is known that nitrophenolic compounds, such as 2,3-dichloro-6-nitrophenol, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
The mode of action of this compound involves a series of reactions. It is suggested that the nitro group in the compound undergoes a series of transformations, including nitration and conversion to an amine . The chlorine atoms in the compound also play a crucial role in its reactivity .
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. One of the key steps is the conversion of the nitro group to an amine, which is a part of the 1,2,4-benzenetriol pathway . Another important pathway is the electrophilic substitution, which results in the formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol .
Result of Action
The result of the action of this compound is the transformation of the compound into various byproducts, including 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol . These byproducts can have different biological activities and can influence various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of sunlight can accelerate the degradation of the compound . Additionally, the presence of other organic compounds can also influence the degradation process .
Análisis Bioquímico
Cellular Effects
Nitrophenolic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitrophenolic compounds can undergo various reactions, including electrophilic substitution, hydroxylation, and nitration
Temporal Effects in Laboratory Settings
It has been observed that the formation of nitrophenolic compounds can be accelerated with ultraviolet light or with increasing nitrite levels .
Metabolic Pathways
Nitrophenolic compounds can be formed by the reaction of natural organic matter and nitrite in sunlit waters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-nitrophenol can be synthesized through the nitration of 1,2,3-trichlorobenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring makes it susceptible to nucleophilic attack. Common nucleophiles include hydroxide ions (OH-) and amines.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The phenolic hydroxyl group (-OH) can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols or anilines.
Reduction: 2,3-Dichloro-6-aminophenol.
Oxidation: Quinone derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with therapeutic benefits.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
2,3-Dichloro-6-nitrophenol can be compared with other similar compounds, such as:
2,4-Dichloro-6-nitrophenol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2,3-Difluoro-6-nitrophenol:
2,6-Dichloro-4-nitrophenol: Different substitution pattern affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties and applications.
Propiedades
IUPAC Name |
2,3-dichloro-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMPHKDBJQBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)


![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)
![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2708967.png)


![2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2708974.png)
![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)
